

Technical Guide: 4-[3-(4-Carboxyphenyl)phenyl]benzoic Acid

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Compound of Interest

Compound Name: 4-[3-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B076696

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CAS Number: 13215-72-0

Synonyms: [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, m-Terphenyl-4,4''-dicarboxylic acid

Introduction

4-[3-(4-Carboxyphenyl)phenyl]benzoic acid is a terphenyl-based dicarboxylic acid that serves as a versatile building block in supramolecular chemistry and materials science. Its rigid, meta-substituted aromatic core and terminal carboxylic acid functionalities make it a valuable component in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**.

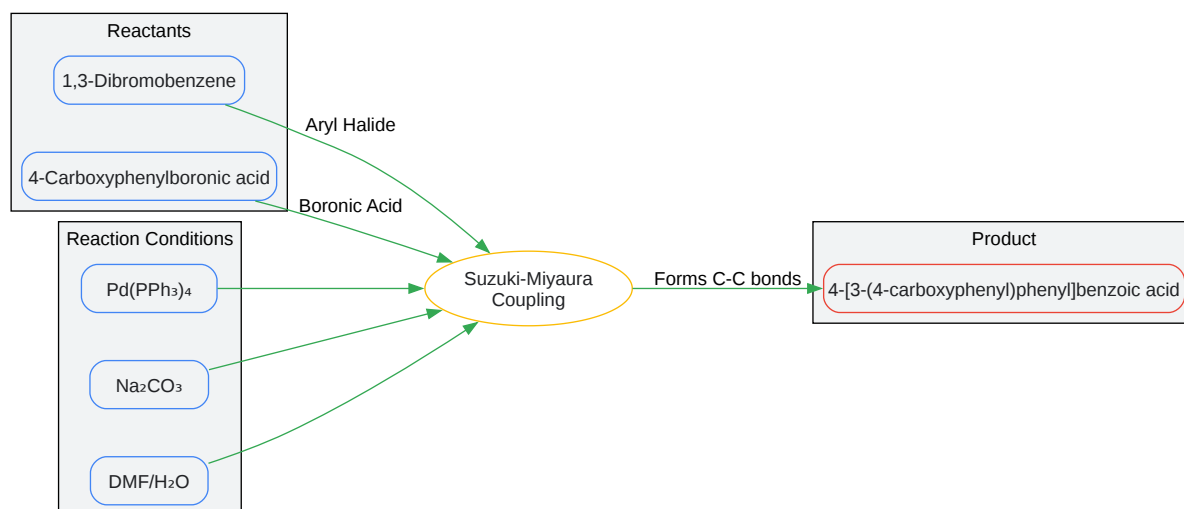
Property	Value	Reference
CAS Number	13215-72-0	--INVALID-LINK--
Molecular Formula	C ₂₀ H ₁₄ O ₄	--INVALID-LINK--
Molecular Weight	318.32 g/mol	--INVALID-LINK--
Melting Point	368-370 °C	ChemicalBook
Appearance	White to off-white solid	ChemicalBook
Solubility	Insoluble in water; soluble in organic solvents like DMF and DMSO	--INVALID-LINK--[1]

Synthesis

The most common and efficient method for the synthesis of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds between an aryl halide and an organoboron compound.

Synthetic Pathway

The synthesis of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** can be achieved by the Suzuki coupling of 1,3-dibromobenzene with 4-carboxyphenylboronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base.



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Synthetic pathway for **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** via a Suzuki-Miyaura coupling reaction.

Materials:

- 1,3-Dibromobenzene
- 4-Carboxyphenylboronic acid

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Sodium carbonate (Na₂CO₃)
- N,N-Dimethylformamide (DMF)
- Deionized water
- Hydrochloric acid (HCl), 2M
- Ethyl acetate
- Brine

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromobenzene (1 equivalent), 4-carboxyphenylboronic acid (2.2 equivalents), and sodium carbonate (4 equivalents).
- **Solvent Addition:** Add a 4:1 mixture of DMF and deionized water to the flask.
- **Degassing:** Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.
- **Catalyst Addition:** Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
- **Reaction:** Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:**
 - After the reaction is complete, cool the mixture to room temperature.
 - Acidify the mixture to a pH of 2-3 with 2M HCl. A precipitate should form.
 - Filter the precipitate and wash it with deionized water.

- Dissolve the crude product in a suitable solvent mixture (e.g., ethyl acetate and methanol) and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol/water) to yield the final product as a white to off-white solid.

Expected Yield: 75-85%

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the characterization of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**.

Technique	Data
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ (ppm): ~13.1 (s, 2H, -COOH), 8.1-8.2 (m, 5H, Ar-H), 7.8-7.9 (m, 5H, Ar-H), 7.6-7.7 (t, 1H, Ar-H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ (ppm): ~167, ~142, ~141, ~131, ~130, ~129, ~128, ~127
IR (KBr, cm ⁻¹)	v: ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, ~1400 (C=C aromatic stretch)
Mass Spectrometry (ESI-)	m/z: 317.08 [M-H] ⁻

Applications

Materials Science

The primary application of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). Its rigidity and the defined geometry of its meta-substitution pattern allow for the construction of porous, crystalline materials with high surface areas. These MOFs have potential applications in:

- Gas storage and separation: The controlled pore size and chemical environment within the MOFs can be tailored for the selective adsorption of gases like carbon dioxide and hydrogen.
- Catalysis: MOFs can serve as heterogeneous catalysts, with the metal nodes or the organic linkers acting as active sites.

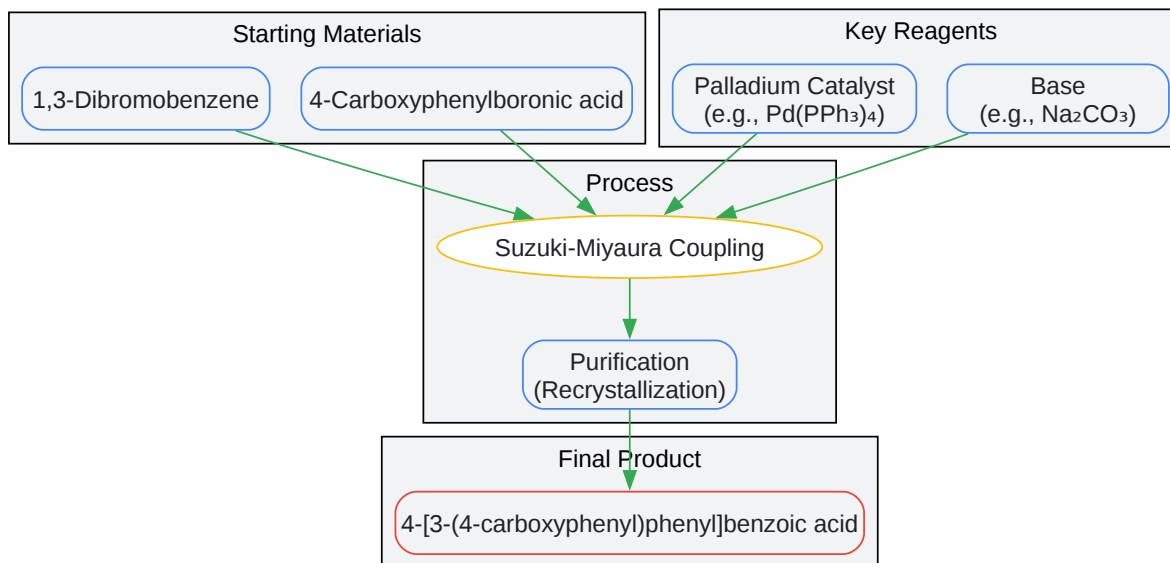
Drug Development and Biological Activity

Currently, there is limited published research on the specific biological activities of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**. However, the terphenyl scaffold is present in some biologically active molecules. Terphenyl derivatives have been investigated for a range of activities, including antimicrobial, antioxidant, and cytotoxic effects.

The dicarboxylic acid functionality of this molecule allows for its potential use as a scaffold in medicinal chemistry. The carboxylic acid groups can be modified to form esters, amides, or other functional groups, enabling the synthesis of a library of derivatives for biological screening. The rigid terphenyl backbone can serve as a scaffold to present these functional groups in a defined spatial orientation for interaction with biological targets.

Logical Relationships in Synthesis

The synthesis of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid** is a multi-step process that relies on the principles of cross-coupling chemistry. The logical flow of the synthesis is depicted below.



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Workflow for the synthesis of **4-[3-(4-carboxyphenyl)phenyl]benzoic acid**.

Conclusion

4-[3-(4-carboxyphenyl)phenyl]benzoic acid is a key building block for the rational design and synthesis of functional materials, particularly Metal-Organic Frameworks. While its direct applications in drug development are not yet well-explored, its structural features present opportunities for its use as a scaffold in medicinal chemistry. This guide provides the foundational knowledge for researchers and scientists to work with and explore the potential of this versatile molecule.

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References

- 1. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
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